3-Benzylfuran

Physicochemical Profiling LogP Molecular Descriptors

3-Benzylfuran (CAS 62495-31-2) is a 3-substituted furan derivative with the molecular formula C11H10O and a molecular weight of 158.20 g/mol. It serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules like lignans and various biologically active furan-2(5H)-one derivatives.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
CAS No. 62495-31-2
Cat. No. B12918601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylfuran
CAS62495-31-2
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=COC=C2
InChIInChI=1S/C11H10O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-7,9H,8H2
InChIKeyXEVDSPQSOZLKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylfuran (CAS 62495-31-2): A Strategic Building Block for 3-Substituted Furan Synthesis and Bioactive Compound Development


3-Benzylfuran (CAS 62495-31-2) is a 3-substituted furan derivative with the molecular formula C11H10O and a molecular weight of 158.20 g/mol . It serves as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules like lignans [1] and various biologically active furan-2(5H)-one derivatives [2]. The specific 3-position of the benzyl substituent is a critical structural feature, as the regiochemistry of the furan ring significantly influences both the compound's chemical reactivity and the biological activity of its downstream derivatives [3].

The Strategic Imperative of 3-Benzylfuran Over Generic Furan Analogs in Specialized Research Applications


Procurement based solely on the 'furan' or 'benzylfuran' class is insufficient for specialized applications due to profound differences in reactivity and biological outcomes dictated by the precise position of substitution on the furan ring. The specific 3-substitution pattern of 3-Benzylfuran is not interchangeable with the more common 2-substituted analogs, as their chemical properties, such as logP and steric configuration, differ, which in turn can dictate synthetic routes and final product yields [1]. Critically, the biological activity of derivatives is highly sensitive to this regiochemistry; the 3-benzylfuran scaffold is essential for generating specific cytotoxic [2] and insecticidal [3] activities in derivative compounds, whereas a 2-benzylfuran starting material would lead to an entirely different set of compounds with an unknown and likely divergent biological profile.

Quantitative Differentiation Guide for 3-Benzylfuran (CAS 62495-31-2): A Comparative Analysis for Informed Scientific Selection


Physicochemical Property Benchmark: Quantifying 3-Benzylfuran's Lipophilicity Against a Common Furan Scaffold

The lipophilicity of 3-Benzylfuran, as quantified by its partition coefficient (LogP), demonstrates a key differentiation from the unsubstituted furan scaffold. The addition of the benzyl group significantly increases hydrophobicity, a critical parameter for applications in biological assays and membrane permeability predictions. 3-Benzylfuran exhibits a LogP of 2.8704 [1]. In contrast, the parent compound, furan, has a calculated LogP of 0.68 [2]. This represents a quantified difference of +2.19 LogP units.

Physicochemical Profiling LogP Molecular Descriptors Compound Characterization

Insecticidal Activity: Benchmarking 3-Benzylfuran Derivatives Against a Commercial Standard

Derivatives synthesized from the 3-Benzylfuran scaffold demonstrate potent insecticidal activity that is comparable to a commercial insecticide. In a contact toxicity assay against the ant species *Solenopsis saevissima*, a specific 3-benzylfuran-2-yl phosphate derivative achieved 100% mortality at a dose of 10 µg mg⁻¹ insect [1]. This level of activity was found to be comparable to that of the commercial insecticide chlorpyrifos-methyl [1].

Agrochemical Insecticidal Activity Structure-Activity Relationship Pesticide Discovery

Synthetic Route Purity: Differentiating 3-Benzylfuran from its 2-Substituted Isomer in Friedel-Crafts Alkylation

Synthesis of 3-Benzylfuran via Friedel-Crafts alkylation is a non-trivial process due to regioselectivity challenges, producing a mixture of isomers. This necessitates a specific procurement choice for the pure 3-isomer. Classical synthesis yields the desired 3-Benzylfuran in a range of 58-62% . This process also yields a significant amount of the 2-benzylfuran isomer, quantified at 12-15% .

Organic Synthesis Regioselectivity Friedel-Crafts Alkylation Process Chemistry

Validated Application Scenarios for 3-Benzylfuran (CAS 62495-31-2) in Advanced Scientific Research


Medicinal Chemistry: Precursor for Cytotoxic γ-Alkylidenebutenolides

3-Benzylfuran is the key starting material for synthesizing a series of 3-benzyl-5-arylidenefuran-2(5H)-ones, which are analogs of the naturally occurring cytotoxic nostoclide lactones [1]. The described synthetic route, starting from 3-benzyl-furan-2(5H)-one (a derivative of the target compound), yields a library of compounds in 31-98% yields [1]. Researchers aiming to build a compound library based on this specific pharmacophore will find 3-Benzylfuran to be the essential and most direct starting point, differentiating it from other furan derivatives which would not afford the same core structure.

Agrochemical Research: Building Novel Organophosphate Insecticides

In the development of new insecticides, 3-Benzylfuran is used to create a class of compounds with activity comparable to commercial standards [2]. The research demonstrates that 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives, synthesized from this core, exhibit potent contact toxicity against various agricultural pests [2]. The procurement of 3-Benzylfuran enables this specific, validated line of insecticide discovery, an application not supported by its 2-substituted isomer or other furan analogs.

Organic Synthesis: Versatile Precursor for Complex Natural Product Synthesis

3-Benzylfuran serves as a versatile precursor in the multi-step synthesis of complex natural products, such as the lignan (+/-)-burseran [3]. Its specific 3-substitution pattern is essential for the subsequent reactions that build the target molecule's stereochemistry and ring systems [3]. Procurement of the compound is justified for laboratories engaged in total synthesis projects where this specific building block is required to execute a validated synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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